molecular formula C18H20N4O2S B2741925 (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946287-27-0

(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No. B2741925
CAS RN: 946287-27-0
M. Wt: 356.44
InChI Key: GTLJYEROWNNLJA-UHFFFAOYSA-N
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Description

This compound is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It is a complex organic compound that contains several functional groups and rings, including a benzothiazole ring and a piperazine ring . It is offered by Benchchem for CAS No. 946287-27-0.


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring and a piperazine ring . The benzothiazole ring is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . The piperazine ring is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Similar compounds have shown a wide range of biological activities, such as antibacterial, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Therefore, this compound could be a potential candidate for further pharmacological studies.

properties

IUPAC Name

[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-11-4-5-12(2)16-15(11)19-18(25-16)22-8-6-21(7-9-22)17(23)14-10-13(3)20-24-14/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLJYEROWNNLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

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